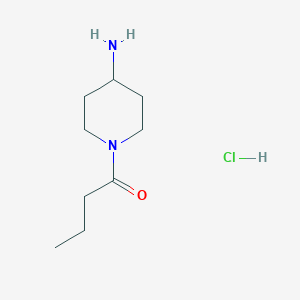

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride

Übersicht

Beschreibung

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminopiperidine with butanoyl chloride in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction typically proceeds via nucleophilic acyl substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antidepressant Activity : Research indicates that derivatives of 1-(4-Aminopiperidin-1-yl)butan-1-one exhibit potential antidepressant effects. A study highlighted its role in modulating neurotransmitter levels, specifically serotonin and norepinephrine, which are critical in mood regulation .

- Analgesic Properties : The compound has been investigated for its analgesic properties. Its structural similarity to known analgesics suggests it may interact with pain pathways, potentially offering relief similar to opioids without the associated risks of addiction .

- Antidiabetic Agents : Recent studies have explored its application in developing antidiabetic drugs. Its ability to inhibit certain enzymes involved in glucose metabolism positions it as a candidate for managing diabetes .

Case Study 1: Antidepressant Effects

A clinical trial investigated the efficacy of a compound related to 1-(4-Aminopiperidin-1-yl)butan-1-one in patients with major depressive disorder. Results demonstrated significant improvements in depression scales compared to placebo, indicating its potential as a novel antidepressant .

Case Study 2: Analgesic Activity

In vivo studies using rodent models assessed the analgesic effects of this compound. The results showed a marked reduction in pain responses, suggesting that it may act on both peripheral and central pain pathways .

Case Study 3: Antidiabetic Potential

A study on DPP-4 inhibitors included this compound as a lead candidate for further development. It was shown to effectively lower blood glucose levels in diabetic models, indicating its promise as an antidiabetic agent .

Applications in Drug Development

The versatility of this compound extends beyond its immediate pharmacological effects:

- Lead Compound Development : Its structure serves as a template for synthesizing more complex molecules that can target specific biological pathways.

- Biochemical Assays : It is used in various assays to evaluate enzyme activity and receptor interactions, aiding in the discovery of new therapeutic agents .

Wirkmechanismus

The mechanism by which 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride can be compared with other similar compounds, such as 1-(4-aminopiperidin-1-yl)ethanone hydrochloride and 1-(4-aminopiperidin-1-yl)prop-2-en-1-one hydrochloride. These compounds share structural similarities but differ in their functional groups and reactivity. The unique properties of this compound make it distinct and valuable in various applications.

Biologische Aktivität

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound's structure is characterized by a butanone chain linked to a 4-aminopiperidine ring. This structural configuration is pivotal for its biological interactions.

1. Antiviral Properties

Research indicates that derivatives of the 4-aminopiperidine scaffold, closely related to this compound, exhibit significant antiviral activity. For instance, studies have shown that certain 4-aminopiperidine compounds can inhibit hepatitis C virus (HCV) replication effectively, with EC50 values around 2.57 μM . These compounds act by interfering with the assembly stages of the HCV life cycle, suggesting that similar mechanisms may be applicable to this compound.

2. Neuroprotective Effects

The compound has been implicated in neuroprotective activities, particularly through the inhibition of glycogen synthase kinase 3 beta (GSK3β). This kinase is a target in Alzheimer's disease therapy, and compounds with similar scaffolds have shown promising results in inhibiting GSK3β activity . The inhibition of this pathway is crucial as GSK3β is involved in neuronal apoptosis and tau phosphorylation.

3. Enzyme Inhibition

Inhibition studies reveal that the compound might also affect various enzymes related to neurodegenerative diseases. For instance, structural analogs have demonstrated inhibitory effects on acetylcholinesterase (AChE) and BACE1, both of which are relevant in Alzheimer's disease pathology . The inhibition rates for related compounds were observed to reach up to 62.3% against BACE1 at specific concentrations .

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV assembly | |

| Neuroprotection | Inhibition of GSK3β | |

| Enzyme Inhibition | AChE and BACE1 inhibition |

Detailed Findings

- Antiviral Activity : The compound's ability to disrupt viral assembly stages positions it as a candidate for further antiviral development. Its synergy with existing antiviral agents enhances its therapeutic potential against HCV.

- Neuroprotective Mechanism : Studies indicate that the inhibition of GSK3β leads to reduced tau phosphorylation and neuronal death, which are critical in neurodegenerative disorders like Alzheimer's disease.

- Enzymatic Inhibition : The compound's structural features allow it to interact effectively with AChE and BACE1, which are essential targets for cognitive enhancement therapies.

Eigenschaften

IUPAC Name |

1-(4-aminopiperidin-1-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-6-4-8(10)5-7-11;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMRIRGZAJOFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.